molecular formula C4H5IO2 B6209140 1-iodocyclopropane-1-carboxylic acid CAS No. 2409596-92-3

1-iodocyclopropane-1-carboxylic acid

Cat. No.: B6209140
CAS No.: 2409596-92-3
M. Wt: 212
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Description

1-Iodocyclopropane-1-carboxylic acid is a high-purity, iodinated cyclopropane derivative supplied for advanced research and development applications. This compound features the cyclopropane ring, a structure of significant interest in medicinal chemistry due to its ability to modulate the conformation and metabolic stability of bioactive molecules. The presence of both a carboxylic acid and an iodine atom on the same carbon center makes it a versatile synthetic intermediate . Carboxylic acids are fundamental building blocks in organic synthesis, widely used in reactions such as amidation and esterification to construct more complex molecules . The iodine substituent offers a reactive handle for further functionalization via cross-coupling reactions, enabling its integration into larger molecular architectures. Researchers can leverage this compound in the exploration of new pharmaceutical candidates, particularly in the synthesis of cyclopropane-containing derivatives . It is also valuable for the development of novel materials and as a reagent in method development and catalyst testing. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2409596-92-3

Molecular Formula

C4H5IO2

Molecular Weight

212

Purity

95

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 Iodocyclopropane 1 Carboxylic Acid

Nucleophilic Substitution Reactions at the Iodine Center

The reactivity of 1-iodocyclopropane-1-carboxylic acid in nucleophilic substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. While the hydroxyl group of the carboxylic acid is a poor leaving group, it can be converted into a better leaving group to facilitate substitution. libretexts.orglibretexts.orglibretexts.org For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the corresponding acid chloride. libretexts.orglibretexts.org This transformation proceeds through a nucleophilic attack of the carboxylic acid on the sulfur of thionyl chloride, leading to a protonated acyl chlorosulfite intermediate which is then attacked by a chloride ion. libretexts.org

Generally, nucleophilic acyl substitution reactions involve the replacement of a leaving group on an acyl carbon with a nucleophile. sketchy.comyoutube.comyoutube.com The reactivity of carboxylic acid derivatives in these reactions is dependent on the stability of the leaving group, with weaker bases being better leaving groups. libretexts.orgsketchy.com The inherent strain of the cyclopropane (B1198618) ring can also influence reactivity. sketchy.com In the context of this compound, the focus is often on reactions that preserve the cyclopropane ring, making reactions at the iodine center a key area of investigation.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a valuable substrate in several of these transformations. libretexts.orguniurb.it These reactions typically involve the oxidative addition of an organic halide to a low-valent transition metal catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Negishi, Stille)

Palladium catalysts are widely used for cross-coupling reactions involving organohalides. libretexts.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. libretexts.orgacs.org This reaction is valued for its mild conditions and tolerance of various functional groups. acs.org The catalytic cycle involves the oxidative addition of the aryl or vinyl halide to a Pd(0) complex, transmetalation with the organoboron species in the presence of a base, and reductive elimination. libretexts.orgnih.gov

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by palladium or nickel complexes. wikipedia.org It is particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Stille reaction employs organotin compounds for the coupling with organic halides, also catalyzed by palladium. openochem.orgwikipedia.org A key advantage of the Stille reaction is the air and moisture stability of the organostannane reagents. wikipedia.orgthermofisher.com The mechanism follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. openochem.orglibretexts.org

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-based systems for certain transformations. researchgate.net These reactions can be used for the formation of carbon-carbon and carbon-heteroatom bonds. Copper catalysts have been employed in the coupling of aryl halides with various nucleophiles, including amides. researchgate.net Copper-mediated reactions can also be involved in multicomponent processes, allowing for the rapid construction of complex molecules. sci-hub.senih.gov For instance, copper catalysis can facilitate the coupling of radical precursors, heteroatom nucleophiles, and strained ring systems in a single step. sci-hub.se

Decarboxylative Cross-Coupling Strategies for Cyclopropane Derivatives

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes carboxylic acids as readily available and stable coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.orgnih.gov This approach avoids the need for pre-functionalized organometallic reagents. wikipedia.org These reactions can be catalyzed by various transition metals, including palladium and copper. wikipedia.orgnih.gov In the context of cyclopropane derivatives, decarboxylative strategies can be employed to form new carbon-carbon bonds. nih.govchemrxiv.org For example, photoredox catalysis can enable the decarboxylative radical addition of carboxylic acids to alkenes, followed by a polar cyclization to construct functionalized cyclopropanes. bris.ac.uk

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to cleavage under radical conditions, opening up pathways for various transformations.

Atom Transfer Radical Cyclization

Atom transfer radical cyclization (ATRC) is a method for forming cyclic compounds through a radical mechanism. While specific examples involving this compound in ATRC are not detailed in the provided search results, the general principle involves the generation of a radical species which then undergoes an intramolecular cyclization. Photoredox catalysis is a modern approach to initiate such radical reactions, often using visible light to generate the radical from a suitable precursor. bris.ac.uk For instance, a photoredox-catalyzed process has been developed for the synthesis of functionalized cyclopropanes through a decarboxylative radical addition–polar cyclization cascade. bris.ac.uk This demonstrates the potential for generating radicals from carboxylic acid derivatives and using them in cyclization reactions.

Homoallyl Radical Precursors in Annulation Processes

While direct studies on this compound as a homoallyl radical precursor are not extensively detailed in readily available literature, the principles of cyclopropane chemistry suggest its potential in such roles. The carbon-iodine bond is susceptible to homolytic cleavage under radical conditions (e.g., using initiators like AIBN with a reducing agent like tributyltin hydride), which would generate a cyclopropyl (B3062369) radical. This radical can subsequently undergo ring-opening to form a more stable homoallyl radical. This intermediate is a key species in various annulation processes, where it can add to an unsaturated system to form a new ring, typically a five- or six-membered ring, after a sequence of cyclization and termination steps. The reactivity would be analogous to other halocyclopropanes used in radical-mediated synthesis.

Ring-Opening Reactions of the Cyclopropane Moiety

The inherent ring strain of the cyclopropane ring in this compound is a primary driving force for its participation in ring-opening reactions. bohrium.comresearchgate.net This high-energy state, resulting from bond angles deviating significantly from the ideal sp³ hybridization, makes the three-membered ring susceptible to cleavage under various conditions, leading to more stable, acyclic products. researchgate.netnih.gov

Catalytic Ring-Opening Transformations

Catalytic methods provide a powerful means to control the ring-opening of cyclopropanes. While specific catalytic systems for this compound are not widely reported, related transformations of donor-acceptor cyclopropanes offer significant insight. chemrxiv.orgacs.org Lewis acids or Brønsted acids are commonly employed to activate the cyclopropane ring. nih.govacs.org For instance, a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) can facilitate the ring-opening of monosubstituted cyclopropanes for subsequent reaction with nucleophiles. nih.govacs.org In the case of this compound, the carboxylic acid group could be deprotonated to form a carboxylate, or the carbonyl oxygen could be protonated, influencing the subsequent C-C bond cleavage. Transition metal catalysis, particularly with palladium, has also been shown to mediate the ring-opening of cyclopropane carboxylic acid derivatives through initial C-H or C-C bond activation. chemrxiv.org

Mechanistic Aspects of Strain Release

The release of ring strain is a key thermodynamic driver for the reactivity of cyclopropanes. bohrium.comresearchgate.net The strain energy of a simple cyclopropane ring is approximately 27.5 kcal/mol. The mechanism of ring-opening is heavily influenced by the substituents. For donor-acceptor cyclopropanes, the polarized C-C bond is prone to cleavage, often generating a 1,3-zwitterion equivalent that can be trapped by various reagents. nih.gov In acid-catalyzed reactions, protonation can lead to a carbocation intermediate, which triggers the ring-opening to relieve strain. nih.govstackexchange.com The regioselectivity of the ring-opening of this compound would be dictated by the electronic effects of the iodo and carboxylic acid groups, which can stabilize intermediates and influence which C-C bond is cleaved.

Cycloaddition Reactions and Annulation Pathways

Cyclopropanes, particularly those with donor and acceptor groups, are valuable three-carbon synthons in cycloaddition reactions. nih.govresearchgate.netresearchgate.net They can participate in formal [3+2], [3+3], [4+3], and other cycloaddition modes to construct various carbo- and heterocyclic frameworks. researchgate.netnih.gov These reactions are typically catalyzed by Lewis acids, which promote the ring-opening of the cyclopropane to form a zwitterionic intermediate that then reacts with a 2π or 4π component.

For this compound, the geminal iodo and carboxylate groups would act as acceptor functionalities, likely requiring a donor group elsewhere on the ring to facilitate classic donor-acceptor reactivity. However, alternative activation is possible. For instance, an iodination/Michael-cyclization cascade has been proposed for the reaction of certain donor-acceptor cyclopropanes with alkenes, showcasing a pathway where the halogen plays a direct role in the annulation. bohrium.com

Cycloaddition TypeReactant PartnerProduct TypeCatalyst Example
[3+2] CycloadditionAlkenes, Imines, AldehydesFive-membered ringsLewis Acids (e.g., Sc(OTf)₃, GaCl₃)
[4+3] CycloadditionDienesSeven-membered ringsLewis Acids
[8+3] CycloadditionHeptafulvenoidsEleven-membered ringsChiral Brønsted Base

This table represents typical cycloadditions of donor-acceptor cyclopropanes, which serve as models for the potential reactivity of this compound derivatives.

Computational Chemistry and Mechanistic Elucidation Studies

Computational methods, especially Density Functional Theory (DFT), are indispensable tools for understanding the complex reaction mechanisms of strained ring systems. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT calculations allow researchers to map the potential energy surfaces of reactions involving this compound. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, chemists can predict the most likely reaction pathways and understand the origins of selectivity. nih.govyoutube.com For instance, DFT studies on the ring-opening of substituted cyclopropanes have helped to distinguish between Sₙ1-type mechanisms involving carbocation intermediates and homo-conjugate addition pathways. nih.gov In the context of cycloadditions, DFT can elucidate whether a reaction proceeds via a concerted or stepwise mechanism and can predict the stereochemical outcome by comparing the activation barriers of different transition states. nih.gov Such calculations would be crucial for predicting how the iodo and carboxylic acid substituents on this compound influence its reactivity in annulation and ring-opening reactions.

Analysis of Reaction Intermediates and Transition States in the Reactivity of this compound

The study of reaction mechanisms, including the characterization of intermediates and transition states, is fundamental to understanding the reactivity of any chemical compound. For this compound, a detailed analysis of these transient species provides insight into the pathways of its chemical transformations. However, publicly available research providing direct experimental or computational data on the reaction intermediates and transition states specifically for this compound is notably scarce.

In the absence of direct studies, mechanistic insights can often be inferred by examining the reactivity of analogous structures. The reactivity of cyclopropyl halides and cyclopropanecarboxylic acids can offer potential, albeit speculative, pathways for the reactions of this compound.

Reactions involving cyclopropyl halides are known to be sensitive to ring size and the nature of the substituents. For instance, cyclopropyl halides generally undergo SN2 reactions more slowly than their open-chain counterparts. The formation of carbocation intermediates, which would be involved in SN1 and E1 pathways, is also influenced by the inherent strain of the three-membered ring.

The presence of the carboxylic acid group introduces additional complexity. The carboxylate, formed under basic conditions, can act as an intramolecular nucleophile. General reactions of carboxylic acids include conversion to acyl halides, esters, and amides, often proceeding through tetrahedral intermediates.

One area where detailed mechanistic studies, including the analysis of intermediates and transition states, have been conducted is in the biosynthesis and reactions of a related compound, 1-aminocyclopropane-1-carboxylic acid (ACC). While not directly applicable to the iodo-analogue, these studies highlight the types of intermediates, such as radical species and enzyme-bound complexes, that can be involved in the reactions of substituted cyclopropanes.

As a Versatile Building Block for Structural Diversity

This compound is a bifunctional building block, enabling the introduction of the cyclopropane motif along with opportunities for extensive functionalization. The two orthogonal reactive sites—the organoiodide and the carboxylic acid—can be addressed selectively to build a wide array of molecular structures. Carboxylic acids are among the most versatile functional groups in organic chemistry, serving as precursors for numerous other functionalities and are widely used in the synthesis of compound libraries. enamine.net

The carbon-iodine bond is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. This allows the cyclopropane ring to be attached to various aryl, heteroaryl, alkyl, or vinyl groups. Concurrently, the carboxylic acid moiety can be converted into esters, amides, acid chlorides, or alcohols, or it can participate in decarboxylation reactions. This dual reactivity makes the compound a powerful linchpin for diversity-oriented synthesis, where the goal is to rapidly generate collections of structurally diverse molecules. nih.govcaltech.edu An emerging strategy in drug discovery involves the synthesis of a core motif, like the one provided by this molecule, which can then be extensively derivatized to explore structure-activity relationships. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Moiety
Carbon-Iodine Bond Suzuki Coupling Aryl/Vinyl Boronic Acids, Pd catalyst Aryl/Vinyl-cyclopropane
Heck Coupling Alkenes, Pd catalyst Alkenyl-cyclopropane
Sonogashira Coupling Terminal Alkynes, Pd/Cu catalyst Alkynyl-cyclopropane
Buchwald-Hartwig Amination Amines, Pd catalyst Amino-cyclopropane
Carbonylation Carbon Monoxide, Pd catalyst Cyclopropane-dicarboxylic acid derivative
Carboxylic Acid Esterification Alcohols, Acid catalyst Cyclopropyl Ester
Amidation Amines, Coupling agents (e.g., EDC, HATU) Cyclopropyl Amide
Reduction LiAlH₄, BH₃ Cyclopropylmethanol
Acid Chloride Formation SOCl₂, (COCl)₂ Cyclopropylcarbonyl chloride

Incorporation of Constrained Cyclopropyl Motifs into Complex Scaffolds

The cyclopropane ring is a "conformationally restricted" bioisostere for other common chemical groups, such as a gem-dimethyl group or a carbonyl group. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, which is highly desirable in medicinal chemistry for optimizing binding to biological targets. The use of this compound allows for the precise and strategic insertion of this motif into larger, more complex molecular scaffolds.

For instance, a complex natural product or drug candidate could be modified by first forming an amide bond using the carboxylic acid function of the title compound. Subsequently, a palladium-catalyzed cross-coupling reaction at the iodo-position can append another fragment, effectively "stitching" complex molecules together with a rigid cyclopropane spacer. This approach is invaluable for probing the spatial requirements of a receptor active site or for introducing metabolic stability. The development of synthetic methodologies that enable the construction of such complex molecules is a central theme in modern organic chemistry. nih.gov

Precursor to Other Functionalized Cyclopropane Derivatives

The inherent reactivity of this compound makes it an ideal starting point for the synthesis of other valuable, non-commercially available cyclopropane derivatives.

1-Aminocyclopropane-1-carboxylic acid (ACC) is a crucial non-proteinogenic amino acid that serves as the immediate biosynthetic precursor to ethylene (B1197577) in plants. nih.gov Synthetic analogues of ACC are important targets in agrochemistry and medicinal chemistry. While established industrial syntheses of ACC often start from materials like nitroacetate (B1208598) and 1,2-dihaloethanes google.com or glycine (B1666218) derivatives, google.com this compound represents a direct, albeit challenging, potential precursor.

The synthesis would theoretically involve a nucleophilic substitution of the iodide with an amine source, such as ammonia (B1221849) or a protected amine equivalent. This transformation could proceed via a metal-catalyzed process, such as a Buchwald-Hartwig amination, to afford the desired 1-amino-cyclopropane-1-carboxylic acid. Nitrocyclopropanes are also known precursors that can be reduced to form aminocyclopropane carboxylic acids. nih.gov

Table 2: Comparison of a Potential ACC Synthesis Route with an Established Method

Synthetic Route Starting Material Key Transformation(s) Status
Hypothetical Route This compound Nucleophilic Amination (e.g., Buchwald-Hartwig) Potential / Exploratory
Established Route google.com Nitroacetate + 1,2-Dihaloethane Alkylated Cyclization, Nitro Reduction, Hydrolysis Industrially Practiced

Spirocyclic and fused-ring systems containing cyclopropanes are prominent structural motifs in numerous natural products and bioactive molecules. researchgate.net The bifunctionality of this compound provides a strategic platform for constructing these complex topologies through intramolecular reactions.

For example, the carboxylic acid can be coupled with a molecule containing a reactive handle (e.g., an alkene or aryl halide). An subsequent intramolecular cyclization, such as a Heck reaction or a radical cyclization initiated at the C-I bond, could then forge the new ring system. This approach allows for the creation of a spiro-center at the C1 position of the cyclopropane or the formation of a ring fused to one of the cyclopropane's C-C bonds. The synthesis of strained spiro-systems, such as oxaspiro[2.2]pentanes, often begins with a functionalized cyclopropane derivative, highlighting the utility of such building blocks in accessing complex ring systems. nih.gov Ring-expansion reactions of cyclopropane-fused systems are also a known pathway to larger heterocyclic structures. researchgate.net

Contributions to Methodological Development in Synthetic Organic Chemistry

The development of new synthetic methods is crucial for advancing the capabilities of organic chemistry. dntb.gov.ua this compound has the potential to spur methodological innovation due to its orthogonal reactive sites. A significant contribution would be the development of selective, one-pot, or tandem reactions that leverage its unique structure.

For example, a research program could focus on developing conditions that allow for a selective reaction at the iodide center without affecting the carboxylic acid, followed by a subsequent transformation of the carboxyl group in the same pot. Conversely, methods could be developed to use the carboxylic acid as a directing group to influence the stereochemical outcome of reactions at the C-I bond. The creation of novel catalytic cycles that can perform sequential or domino reactions starting from this building block would represent a significant advancement in synthetic efficiency and elegance. The interplay between discovering new reactions and applying them to complex problems is a hallmark of progress in synthetic methodology. nih.gov

Conclusion

1-Iodocyclopropane-1-carboxylic acid stands as a molecule of significant synthetic potential. The strategic combination of a conformationally rigid cyclopropane (B1198618) scaffold, a versatile carboxylic acid handle, and a reactive carbon-iodine bond makes it a highly attractive building block for the construction of complex and novel organic molecules. While detailed research on this specific compound is not yet widespread, the established chemistry of its constituent functional groups provides a clear roadmap for its synthesis and application. As the demand for sophisticated molecular architectures continues to grow, particularly in the fields of medicinal chemistry and materials science, the importance and utilization of versatile intermediates like this compound are poised to increase substantially.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for Iodocyclopropanes

The increasing emphasis on environmental responsibility in chemical synthesis is driving the development of greener and more sustainable methods for preparing iodocyclopropanes. Traditional methods often rely on hazardous reagents and generate significant waste. Future research is geared towards minimizing environmental impact through atom economy, use of eco-friendly solvents, and development of catalytic processes. nih.govresearchgate.net

One promising green approach involves the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids. A method utilizing samarium metal and iodoform (B1672029) (CHI₃) under ultrasonic conditions allows for the stereospecific synthesis of cyclopropanecarboxylic acids without the need for protecting groups, which simplifies the process and reduces waste. organic-chemistry.org This strategy represents a significant step forward in the direct synthesis of these valuable compounds. Another sustainable tactic involves the in situ generation of iodo derivatives from elemental iodine and C-H acidic compounds, which are then cyclized. researchgate.net This avoids the handling of unstable or highly reactive iodinated precursors.

Furthermore, the use of water as a solvent is a key focus in green chemistry. organic-chemistry.org Developing cyclopropanation reactions that can be performed in aqueous media would significantly reduce the reliance on volatile and often toxic organic solvents. Research into solid-acid carbocatalysts, such as sulfonic acid functionalized reduced graphene oxide (SA-rGO), for the synthesis of carboxylic acids from aldehydes using green oxidants like hydrogen peroxide (H₂O₂), also presents a potential sustainable route for precursor synthesis. nih.gov

Table 1: Emerging Green Synthetic Strategies for Cyclopropane (B1198618) Carboxylic Acid Derivatives

Synthetic StrategyKey FeaturesPotential Advantages
Samarium-Promoted Cyclopropanation organic-chemistry.orgUses iodoform and samarium metal; protection-group-free.High stereospecificity, reduced number of synthetic steps, less waste.
In Situ Iodination/Cyclization researchgate.netGenerates iodo-intermediates in the same reaction vessel.Avoids isolation of potentially unstable reagents, improves safety.
Aqueous Media Synthesis organic-chemistry.orgUtilizes water as the reaction solvent.Reduces use of toxic organic solvents, environmentally benign.
Solid-Acid Carbocatalysis nih.govEmploys recyclable catalysts and green oxidants (H₂O₂).Catalyst is reusable, high atom economy, sustainable process.

Exploration of Novel Catalytic Transformations for Functionalization

The iodine atom on the cyclopropane ring is a key site for synthetic diversification. Research is actively exploring novel catalytic transformations to functionalize this position, enabling the creation of a wide array of complex molecules. Palladium-catalyzed cross-coupling reactions are a cornerstone of this research area, offering powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.comyoutube.com

The reactivity of the carbon-iodine bond is high, making it an excellent substrate for various coupling reactions. libretexts.org Palladium catalysts, such as those based on Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, are effective in mediating these transformations. libretexts.orgorganic-chemistry.org For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups, while Sonogashira coupling allows for the installation of alkynyl moieties. libretexts.orgyoutube.com The development of new ligands for palladium catalysts continues to improve the efficiency and scope of these reactions.

Beyond palladium, other catalytic systems are being investigated. Iodobenzene-catalyzed oxidative cyclization, using oxidants like m-chloroperoxybenzoic acid (mCPBA), provides a method for synthesizing highly functionalized cyclopropanes and demonstrates the utility of iodine-based catalysis. organic-chemistry.org Furthermore, hypervalent iodine reagents are being used to promote novel cyclizations and rearrangements, offering metal-free alternatives for constructing complex molecular architectures. researchgate.netnih.gov The oxidative C-C bond activation of cyclopropanes using catalytic systems is another emerging area that could lead to novel 1,3-difunctionalized products. nih.gov

Table 2: Catalytic Systems for the Functionalization of Iodocyclopropanes and Related Compounds

Catalyst SystemTransformation TypePotential Application for 1-iodocyclopropane-1-carboxylic acid
Palladium Complexes (e.g., Pd(PPh₃)₄) libretexts.orgorganic-chemistry.orgCross-Coupling (Suzuki, Sonogashira, etc.)Introduction of aryl, vinyl, or alkynyl groups at the 1-position.
Iodobenzene/mCPBA organic-chemistry.orgOxidative CyclizationSynthesis of highly substituted cyclopropane precursors.
Hypervalent Iodine Reagents (e.g., PIDA) researchgate.netnih.govMetal-Free Cyclization/RearrangementGeneration of complex polycyclic systems from cyclopropane precursors.
Aryl Iodine(I–III) Catalysis nih.govOxidative Ring-OpeningSynthesis of 1,3-difunctionalized acyclic compounds.

Advances in Stereocontrolled Synthesis of Complex Derivatives

The biological activity of cyclopropane-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of methods for the stereocontrolled synthesis of complex derivatives of this compound is a major research focus. This involves creating specific stereoisomers (enantiomers and diastereomers) with high purity.

One successful strategy is the use of chiral auxiliaries. For example, (R)-pantolactone can be used as a chiral auxiliary in rhodium-catalyzed cyclopropanation reactions to achieve high diastereoselectivity (87–98% de). nih.gov Another approach involves the conjugate addition of ylides to chiral diketopiperazine acceptors, which can yield cyclopropane derivatives with greater than 98% diastereomeric excess. rsc.org These auxiliaries guide the reaction to favor the formation of one stereoisomer over others and can be removed in subsequent steps.

The use of chiral catalysts is another powerful method for asymmetric synthesis. Chiral dirhodium tetracarboxylate catalysts, such as Rh₂(R-p-Ph-TPCP)₄, have proven effective for the asymmetric cyclopropanation of various olefins with high enantioselectivity (83% to >99% ee). nih.gov Electrocatalysis is also emerging as a tool for stereoselective synthesis, with one-pot domino transformations yielding highly substituted cyclopropanes stereoselectively. nih.gov Furthermore, direct and completely stereospecific synthesis of cyclopropanecarboxylic acids can be achieved from (E)- or (Z)-unsaturated acids, where the stereochemistry of the starting material directly dictates the stereochemistry of the product. organic-chemistry.org

Table 3: Methods for Stereocontrolled Synthesis of Cyclopropane Carboxylic Acid Derivatives

MethodKey PrincipleReported Selectivity
Chiral Auxiliaries nih.govrsc.orgA chiral molecule is temporarily incorporated to direct the stereochemical outcome.>98% d.e.
Chiral Catalysts nih.govA chiral catalyst creates a chiral environment for the reaction.83% to >99% ee
Substrate-Directed Reactions rsc.orgThe inherent stereochemistry of the starting material controls the reaction's outcome.High diastereoselectivity
Electrocatalytic Domino Reaction nih.govAn electrochemical process mediates a cascade reaction to form the product stereoselectively.High stereoselectivity

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms is set to revolutionize the discovery and production of complex molecules like derivatives of this compound. nih.gov These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers several advantages. acs.org It allows for precise control of temperature, pressure, and reaction time, which can lead to higher yields and purities. For sensitive or hazardous reactions, such as those involving diazo compounds or highly reactive organometallics, flow chemistry can significantly improve safety by minimizing the volume of reactive material at any given time. Continuous-flow cyclopropanation using immobilized catalysts has been demonstrated, showing excellent stereoselectivity and reduced byproduct formation compared to batch processes. acs.org Recently, a two-step telescoped continuous-flow process was developed for the synthesis of cyclopropane aminoketones, drastically reducing reaction times from hours to minutes. rsc.orgrsc.orgresearchgate.net

Automated synthesis platforms combine robotics with data-driven algorithms to perform multi-step syntheses with minimal human intervention. nih.govnih.gov These platforms can accelerate the synthesis of libraries of compounds for drug discovery by systematically varying substituents on a core scaffold like this compound. While the application of these robotic platforms to many sensitive carbon-carbon bond-forming reactions is still a challenge, progress is being made. chemistryworld.com The combination of flow reactors with automated liquid handling and purification systems represents a powerful future direction for the on-demand synthesis of novel chemical entities. nih.gov

Table 4: Advantages of Integrating Advanced Synthesis Platforms

TechnologyKey AdvantagesRelevance to this compound
Flow Chemistry acs.orgPrecise control of reaction conditions, enhanced safety, scalability, reduced reaction times.Safer handling of reactive intermediates, improved yields and selectivity in cyclopropanation and functionalization.
Automated Synthesis nih.govnih.govHigh-throughput synthesis, rapid library generation, data-driven optimization.Accelerated discovery of new derivatives for biological screening, efficient exploration of structure-activity relationships.
Telescoped Synthesis rsc.orgrsc.orgCombines multiple reaction steps without intermediate purification.Increased efficiency, reduced solvent use and waste for multi-step synthetic sequences.

Q & A

Q. What are the recommended protocols for synthesizing 1-iodocyclopropane-1-carboxylic acid with high purity?

Methodological Answer: Synthesis typically involves cyclopropanation followed by iodination. A plausible route includes:

Cyclopropanation : Use a malonate ester or vinyl precursor to form the cyclopropane ring via [2+1] cycloaddition (e.g., using diiodomethane and a zinc-copper couple).

Iodination : Introduce iodine via electrophilic substitution or halogen exchange. For example, treat cyclopropane-1-carboxylic acid derivatives with iodine monochloride (ICl) under controlled conditions.

Purification : Recrystallize in anhydrous solvents (e.g., ethanol/water mixtures) to avoid hydrolysis. Monitor purity via 1H^1H-NMR (cyclopropane ring protons appear as distinct multiplet signals near δ 1.5–2.5 ppm) and HPLC-MS .

Q. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Handling : Use gloves (nitrile, ≥0.11 mm thickness) and safety goggles. Avoid inhalation by working in a fume hood with local exhaust ventilation .
  • Storage : Keep in amber glass containers under inert gas (argon or nitrogen) at –20°C. Moisture accelerates hydrolysis; use molecular sieves (3 Å) in storage vials .
  • Decomposition Risks : Exposure to light or heat may generate HI gas, detectable via pH strips (acidic shift) or FT-IR (loss of C-I stretch at ~500 cm1^{-1}) .

Q. Contradictions in Evidence :

  • Some safety data sheets (SDS) recommend –20°C storage , while others suggest refrigeration (4°C) for short-term use . Resolve by testing stability via accelerated aging studies (e.g., 40°C/75% RH for 7 days) .

Q. What spectroscopic techniques are optimal for characterizing cyclopropane-carboxylic acid derivatives?

Methodological Answer:

  • NMR :
    • 1H^1H-NMR: Cyclopropane protons show characteristic splitting (ABX patterns) due to ring strain. Carboxylic protons appear as broad singlets (~δ 12 ppm) .
    • 13C^{13}C-NMR: C-I carbon resonates at ~δ 30–40 ppm; carboxylic carbon at ~δ 170 ppm .
  • FT-IR : Confirm C=O (1700–1750 cm1^{-1}) and C-I (500–550 cm1^{-1}) stretches .
  • Mass Spec : ESI-MS in negative mode detects [M–H]^- ions; isotopic patterns (e.g., 127I^{127}I) validate iodine presence .

Advanced Research Questions

Q. How can computational methods predict the reactivity of iodinated cyclopropane derivatives in ring-opening reactions?

Methodological Answer:

  • DFT Modeling : Use Gaussian or ORCA to calculate transition states for ring-opening. Key parameters include:
    • Activation energy (ΔG^\ddagger) for C-I bond cleavage.
    • Solvent effects (PCM model) on reaction pathways.
  • Case Study : Compare computed ΔG^\ddagger for nucleophilic attack (e.g., by OH^-) vs. radical-initiated ring-opening. Experimental validation via kinetic studies (Arrhenius plots) .

Q. Data Contradiction :

  • Theoretical models may overestimate ring strain effects. Calibrate with experimental 1H^1H-NMR coupling constants (JAB_{AB} > 8 Hz indicates high strain) .

Q. What strategies resolve contradictions in reported decomposition rates under varying pH conditions?

Methodological Answer:

  • Controlled Studies :
    • Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λmax_{max} ~260 nm for HI byproducts).
    • Use LC-MS to identify intermediates (e.g., cyclopropanol derivatives at pH > 10).
  • Root Cause : Discrepancies arise from iodide ion (I^-) catalysis, which accelerates hydrolysis at pH < 4. Chelate I^- with AgNO3_3 to stabilize the compound .

Q. How to design isotope-labeling experiments to trace metabolic fate in biological systems?

Methodological Answer:

  • Labeling Strategy : Synthesize 13C^{13}C-labeled this compound at the carboxylic position via 13CO2^{13}CO_2 incorporation during cyclopropanation.
  • Tracing Metabolism :
    • Administer to model organisms (e.g., Arabidopsis for plant studies ).
    • Extract metabolites and analyze via 13C^{13}C-NMR or LC-HRMS to identify incorporation into ethylene or TCA cycle intermediates .

Q. Data Validation :

  • Compare with 14C^{14}C-labeling studies (higher sensitivity but regulatory restrictions) .

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